molecular formula C27H37NaO11 B587268 Cortisol 21-β-D-Glucuronide Sodium Salt(>90per cent) CAS No. 213456-71-4

Cortisol 21-β-D-Glucuronide Sodium Salt(>90per cent)

Cat. No. B587268
CAS RN: 213456-71-4
M. Wt: 560.572
InChI Key: ZPICJAOKWWNWHM-RWZHJPGVSA-M
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Description

Cortisol 21-β-D-Glucuronide Sodium Salt is a glucuronide conjugate of cortisol . Cortisol is a steroid hormone produced in the adrenal gland and is the primary glucocorticoid hormone in humans . This compound is involved in numerous physiological processes including regulation of metabolism, immune function, and the stress response . It is produced as a metabolite of cortisol in the liver and excreted in the urine.


Synthesis Analysis

Cortisol 21-β-D-Glucuronide Sodium Salt can be synthesized through enzymatic conjugation of cortisol with glucuronic acid. This reaction can occur in the liver or can be mimicked in vitro by using β-glucuronidase enzyme.


Molecular Structure Analysis

The molecular formula of Cortisol 21-β-D-Glucuronide Sodium Salt is C27 H37 O11 . Na . It has a molecular weight of 560.57 .


Chemical Reactions Analysis

Cortisol 21-β-D-Glucuronide Sodium Salt is a metabolite of cortisol and is produced in the liver. The glucuronidation process is important in the metabolic fate of many drugs and other xenobiotics .

Mechanism of Action

Cortisol 21-β-D-Glucuronide Sodium Salt exhibits similar pharmacological effects as cortisol. It has been reported to act as an agonist at the glucocorticoid receptor in target cells and modulate various physiological processes such as immune function, inflammation, and glucose metabolism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cortisol 21-β-D-Glucuronide Sodium Salt (>90 per cent) involves the conjugation of cortisol with glucuronic acid followed by the addition of sodium salt. This is achieved through a series of chemical reactions that involve protecting groups, deprotection, and conjugation.", "Starting Materials": [ "Cortisol", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Dichloromethane", "Diisopropylethylamine", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 21 of cortisol with acetic anhydride in the presence of pyridine to form acetoxy-cortisol.", "Step 2: Deprotection of the hydroxyl group at position 3 of cortisol using hydrochloric acid to form cortisol.", "Step 3: Activation of glucuronic acid with N,N'-Dicyclohexylcarbodiimide (DCC) and diisopropylethylamine (DIPEA) to form the glucuronate ester.", "Step 4: Conjugation of cortisol with the glucuronate ester in the presence of triethylamine and dimethylformamide to form cortisol-21-glucuronate.", "Step 5: Purification of cortisol-21-glucuronate using dichloromethane and sodium bicarbonate.", "Step 6: Addition of sodium salt to cortisol-21-glucuronate in methanol to form Cortisol 21-β-D-Glucuronide Sodium Salt (>90 per cent)." ] }

CAS RN

213456-71-4

Product Name

Cortisol 21-β-D-Glucuronide Sodium Salt(>90per cent)

Molecular Formula

C27H37NaO11

Molecular Weight

560.572

IUPAC Name

sodium;6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19?,20?,21?,22?,24?,25-,26-,27-;/m0./s1

InChI Key

ZPICJAOKWWNWHM-RWZHJPGVSA-M

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+]

synonyms

(11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  Cortisol Glucuronide Sodium Salt;  21-(β-D-Glucopyranuronosyloxy)-11β,17-dihydroxy-_x000B_pregn-4-ene-3,20-dione Sodium Salt;  11β,17-Dihydroxy-3,20-dioxopregn-4-

Origin of Product

United States

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